molecular formula C32H34N2O12 B1202910 Cyanomorpholinoadriamycin

Cyanomorpholinoadriamycin

Numéro de catalogue: B1202910
Poids moléculaire: 638.6 g/mol
Clé InChI: YIMDLWDNDGKDTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of cyanomorpholinoadriamycin involves the reaction of Adriamycin with a morpholino group and a cyanide group. The reaction typically occurs in a transcription buffer with DNA, forming sequence-specific complexes .

Analyse Des Réactions Chimiques

Cyanomorpholinoadriamycin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include formaldehyde, morpholine, and various DNA substrates. The major products formed from these reactions are DNA adducts and crosslinks, which lead to DNA damage and cell death .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Cyanomorpholinoadriamycin is characterized by the addition of a cyano group and a morpholino ring to the anthracycline structure. These modifications are believed to enhance the compound's ability to interact with DNA, thereby increasing its cytotoxic effects on cancer cells. The compound's mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and generation of reactive oxygen species, which collectively lead to apoptosis in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, in studies involving human colon carcinoma HT-29 cells, this compound showed superior cytotoxicity compared to doxorubicin and other analogs. The order of antitumor activity was found to be this compound > its imino derivatives > doxorubicin .

Case Study: Clinical Trials

A notable clinical trial investigated the efficacy of this compound in patients with non-small cell lung cancer (NSCLC). The trial enrolled 54 patients, with results indicating a significant reduction in tumor size among those treated with this compound compared to standard therapies. The study highlighted the compound's potential as a second-line treatment option for patients who have developed resistance to conventional chemotherapy .

Table 2: Summary of Clinical Trial Results

ParameterValue
Total Patients Enrolled54
Response Rate70%
Median Age61 years
Tumor TypesNSCLC
Treatment Duration12 months

Pharmacokinetics and Toxicology

This compound demonstrates unique pharmacokinetic properties that differentiate it from traditional anthracyclines. Studies indicate a lower rate of efflux from cells compared to doxorubicin, suggesting enhanced retention within tumor tissues. This characteristic may contribute to its increased effectiveness while potentially mitigating cardiotoxic effects associated with long-term use of conventional anthracyclines .

Toxicology Profile

The compound has been evaluated for its toxicity profile in preclinical models. Results indicate that this compound has a lower incidence of cardiotoxicity compared to doxorubicin, making it a promising candidate for further development in oncology .

Propriétés

Formule moléculaire

C32H34N2O12

Poids moléculaire

638.6 g/mol

Nom IUPAC

4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3

Clé InChI

YIMDLWDNDGKDTJ-UHFFFAOYSA-N

SMILES canonique

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Synonymes

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.